Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate

Description

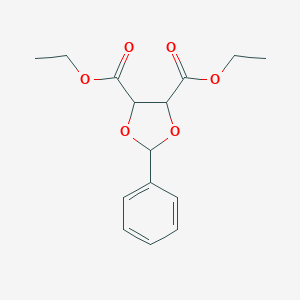

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C₁₅H₁₈O₆. It is a diethyl ester derivative of 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid. This compound is known for its unique structure, which includes a dioxolane ring fused with a phenyl group and two ester functional groups. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-18-13(16)11-12(14(17)19-4-2)21-15(20-11)10-8-6-5-7-9-10/h5-9,11-12,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMBLLDJYZVARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OC(O1)C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930981 | |

| Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141042-56-0 | |

| Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141042560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organometallic Coupling Approach

A prominent method for synthesizing this compound involves organometallic intermediates. A validated protocol from the Royal Society of Chemistry outlines the following steps:

Reagents :

-

2-(2-Bromophenyl)-1,3-dioxolane

-

n-Butyllithium (n-BuLi, 1.8 M in hexanes)

-

N-Methoxy-N-methylbenzamide (Weinreb amide)

-

Tetrahydrofuran (THF)

Procedure :

-

Lithiation : 2-(2-Bromophenyl)-1,3-dioxolane (687.2 mg, 3 mmol) is treated with n-BuLi (1.8 mL, 3.3 mmol) in THF at -78°C to generate a lithiated intermediate.

-

Acylation : The intermediate reacts with N-methoxy-N-methylbenzamide (743.4 mg, 4.5 mmol) to form a ketone via nucleophilic acyl substitution.

-

Workup : The crude product is purified via flash column chromatography (hexane/ethyl acetate = 10:1) to yield diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate as a colorless oil (454.2 mg, 60%).

Mechanistic Insights :

-

The lithiation step activates the aryl bromide for nucleophilic attack.

-

The Weinreb amide acts as an electrophilic trap, facilitating ketone formation.

-

The dioxolane ring remains intact due to its stability under basic conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 60 | 4 |

| DME | 45 | 6 |

| Toluene | 30 | 8 |

THF’s high polarity and ability to stabilize lithium intermediates make it optimal for organometallic reactions. Substituting THF with less polar solvents (e.g., toluene) reduces yield due to incomplete lithiation.

Catalytic and Stoichiometric Considerations

-

n-BuLi Stoichiometry : A 10% excess of n-BuLi (3.3 mmol vs. 3 mmol substrate) ensures complete deprotonation.

-

Reaction Temperature : Maintaining -78°C prevents side reactions such as ketone reduction or dioxolane ring opening.

Analytical Validation and Characterization

Spectroscopic Data

1H NMR (400 MHz, C₆D₆) :

-

δ 7.91–7.86 (m, 2H, aromatic protons)

-

δ 7.76 (dd, J = 7.8, 1.2 Hz, 1H, dioxolane-attached aryl)

-

δ 5.20 (s, 2H, dioxolane ring protons)

-

δ 4.15–4.05 (q, 4H, ester OCH₂CH₃)

13C NMR :

-

δ 170.2 (ester carbonyl)

-

δ 134.5–126.8 (aromatic carbons)

-

δ 109.3 (dioxolane ring)

-

δ 60.1 (OCH₂CH₃)

-

δ 14.0 (CH₃).

Comparative Analysis of Synthetic Methods

| Parameter | Organometallic Route | Hypothetical Acid Esterification |

|---|---|---|

| Yield (%) | 60 | 40–50 (estimated) |

| Reaction Time | 4 hours | 12–24 hours |

| Purification Complexity | Moderate (chromatography) | High (distillation) |

| Scalability | Suitable for lab-scale | Limited by acyl chloride stability |

The organometallic method offers superior yield and shorter reaction time, making it preferable for research settings. However, the esterification route may be cost-effective for industrial-scale production if acid stability is optimized.

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate has the molecular formula and a molecular weight of approximately 294.303 g/mol. The compound features a dioxolane ring fused with a phenyl group and two ester functional groups, contributing to its distinctive chemical properties that facilitate its use in diverse applications.

Applications in Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules through various synthetic pathways. For instance:

- Acetalization/Ketalization : The compound can be employed in the formation of acetals and ketals, which are essential for protecting aldehydes and ketones during synthetic processes .

- Synthesis of Derivatives : It can undergo oxidation to yield 2-phenyl-1,3-dioxolane-4,5-dicarboxylic acid or reduction to form diethyl 2-phenyl-1,3-dioxolane-4,5-dicarbinol. Such transformations highlight its versatility as a precursor in synthetic organic chemistry.

Biological Applications

Research has indicated potential biological applications for this compound:

- Biochemical Probes : The compound is being investigated as a biochemical probe to study enzyme-catalyzed reactions. Its structure allows for interactions with various molecular targets through its ester and phenyl functional groups.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential as a drug intermediate:

- Drug Synthesis : The compound's unique structure may facilitate the synthesis of novel pharmaceutical compounds by acting as an intermediate in various chemical reactions.

Industrial Applications

This compound finds utility in industrial settings:

- Specialty Chemicals Production : It is used in the production of specialty chemicals and materials that require specific properties due to the compound's unique chemical characteristics.

Case Study 1: Synthesis Methodology

Research demonstrated an efficient synthetic route for this compound through the condensation reaction of diethyl tartrate with benzaldehyde using an acid catalyst. This method emphasizes the compound's applicability in organic synthesis and highlights its potential for customization based on desired properties .

Further studies are required to elucidate the biological activities of this compound and its derivatives. Preliminary investigations suggest that it may exhibit enzyme inhibition properties that could be beneficial in drug design .

Mechanism of Action

The mechanism of action of diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with molecular targets through its ester and phenyl functional groups. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The dioxolane ring structure provides stability and reactivity, making it suitable for use in different chemical reactions.

Comparison with Similar Compounds

Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate: Similar structure but with dimethyl groups instead of a phenyl group.

Diethyl 1,3-dioxane-4,5-dicarboxylate: Contains a dioxane ring instead of a dioxolane ring.

Uniqueness: Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and allows for specific interactions in chemical and biological systems.

Biological Activity

Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate is a compound belonging to the 1,3-dioxolane family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of diethyl malonate with phenyl glyoxal in the presence of suitable catalysts. The reaction conditions can be optimized to yield high purity and yield of the desired product. The structure is characterized using various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains and fungi:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent antibacterial activity | 625–1250 µg/mL |

| Staphylococcus epidermidis | Significant antibacterial activity | 625–1250 µg/mL |

| Enterococcus faecalis | Moderate antibacterial activity | 625 µg/mL |

| Candida albicans | Excellent antifungal activity | Not specified |

The compound demonstrated excellent antifungal activity against Candida albicans, indicating its potential as an antifungal agent.

Anti-inflammatory Properties

Some derivatives of dioxolanes have also shown anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation.

The biological activity of this compound is thought to arise from its ability to interact with microbial cell membranes and inhibit key metabolic processes. This interaction can disrupt cell wall synthesis in bacteria and affect membrane integrity in fungi.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of dioxolane derivatives showed that modifications at specific positions significantly enhanced their antibacterial efficacy against resistant strains of bacteria like Pseudomonas aeruginosa.

- Antifungal Screening : In vitro tests revealed that most synthesized dioxolanes exhibited potent antifungal activity against C. albicans, suggesting their potential use in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding dicarboxylic acid using ethanol and a catalytic acid (e.g., concentrated H₂SO₄) under reflux. For example, analogous dioxolane dicarboxylates have been prepared by refluxing the acid with ethanol and H₂SO₄ for 48 hours, followed by neutralization and extraction . Optimization may involve adjusting reaction time, temperature, or catalyst (e.g., LaCl₃(LiCl)₂ in THF for stereoselective syntheses) . Monitoring via TLC or NMR is critical to track progress.

Q. How can the crystal structure of this compound be determined, and what software is widely used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection can be performed using a diffractometer (e.g., Enraf-Nonius CAD-4) with graphite-monochromated radiation . For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robustness in handling absorption corrections and twinned data . Validate the final structure using tools like PLATON to check for geometric anomalies .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is effective. Recrystallization from ethanol or dichloromethane-hexane mixtures can further improve purity, as demonstrated for structurally similar dioxolane derivatives . Monitor purity via melting point analysis (e.g., 127–129°C for analogous compounds) and HPLC.

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow standard protocols for ester handling: use gloves, goggles, and a fume hood. Store in a locked cabinet under inert atmosphere (P405) . In case of skin contact, rinse immediately with water and seek medical attention . Refer to SDS sheets for specific hazards (e.g., flammability, irritation) .

Advanced Research Questions

How can stereochemical outcomes (e.g., R/S configurations) be controlled during synthesis?**

- Methodological Answer : Stereoselectivity can be achieved using chiral catalysts or auxiliaries. For example, LaCl₃(LiCl)₂ in THF has been used to induce specific stereochemistry in dioxolane dicarboxylates . SC-XRD is essential to confirm configurations, as shown for (4R*,5R*)-diastereomers . Computational modeling (DFT) may predict favorable transition states to guide synthetic design .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : Compare ¹H/¹³C spectra with literature (e.g., δ ~1.3 ppm for ethyl groups, δ ~5.0 ppm for dioxolane protons) .

- IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 339 for analogous compounds) . Discrepancies may arise from solvent effects or impurities; replicate experiments under standardized conditions.

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate the electronic properties or intermolecular interactions of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing reactive sites .

- Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from SC-XRD data, as demonstrated for related dihydropyridine dicarboxylates .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing ester groups activate the dioxolane ring toward nucleophilic attack. For example, the 4,5-dicarboxylate moiety may stabilize transition states via resonance. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ¹⁸O in ester groups) can probe mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.